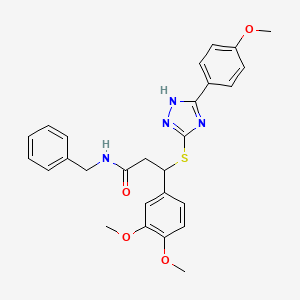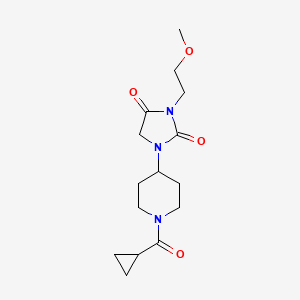![molecular formula C6H7ClF3N3 B2598335 2-[4-chloro-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethanamine CAS No. 1006473-61-5](/img/structure/B2598335.png)
2-[4-chloro-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-[4-chloro-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethanamine” is a chemical compound that holds immense potential for scientific research. It has an intricate structure and versatile properties, which can be utilized in various ways, ranging from medicinal studies to agrochemical advancements .
Synthesis Analysis
The synthesis of similar compounds involves various methods. For instance, the synthesis of trifluoromethylpyridines involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . Another method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of “2-[4-chloro-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethanamine” is characterized by the presence of a fluorine atom and a carbon-containing pyridine . Trifluoromethylpyridine (TFMP) contains three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine .Wissenschaftliche Forschungsanwendungen
Anti-inflammatory and Antibacterial Applications
Trifluoromethylpyrazoles, including compounds similar to 2-[4-chloro-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethanamine, have been extensively studied for their anti-inflammatory and antibacterial properties. These compounds, particularly with the trifluoromethyl group positioned on the pyrazole nucleus, show significant promise in medicinal chemistry for developing treatments with minimal side effects. Their potential in creating novel anti-inflammatory and antibacterial agents has been a significant focus, offering a pathway to more effective and targeted therapies (Kaur, Kumar, & Gupta, 2015).
Neurodegenerative Disease Management
Pyrazoline derivatives, including those related to the chemical structure of interest, have been identified for their potential in treating neurodegenerative disorders. Such compounds exhibit neuroprotective properties, useful in managing diseases like Alzheimer's and Parkinson's. Through inhibition of enzymes like monoamine oxidase (MAO) and acetylcholinesterase (AChE), these compounds contribute to developing therapies for neurodegenerative diseases, offering hope for treatments that could alleviate symptoms and potentially slow disease progression (Ahsan et al., 2022).
Anticancer Potential
Pyrazoline-based compounds are under investigation for their potential as anticancer agents. The synthesis and study of these derivatives have revealed a significant impact on cancer cell lines, indicating their usefulness in designing new anticancer therapies. By exploring the biological activity of pyrazoline derivatives, researchers are paving the way for novel treatments that could offer more specific targeting of cancer cells, potentially leading to therapies with fewer side effects and greater efficacy (Ray et al., 2022).
Synthesis and Chemical Properties
The synthesis and chemical behavior of pyrazoline derivatives, including those similar to the compound , have been widely explored. These studies have led to the development of various methods for synthesizing highly substituted pyrazolines, which are crucial for pharmaceutical and agrochemical applications. The research in this area not only enhances our understanding of pyrazoline chemistry but also opens up new avenues for the synthesis of compounds with potential biological activities (Baumstark, Vásquez, & Mctush-Camp, 2013).
Eigenschaften
IUPAC Name |
2-[4-chloro-3-(trifluoromethyl)pyrazol-1-yl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClF3N3/c7-4-3-13(2-1-11)12-5(4)6(8,9)10/h3H,1-2,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBAPRKOZXLQVFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NN1CCN)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClF3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-chloro-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethanamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-cyclopropyl-6-methyl-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]pyrimidine-4-carboxamide](/img/structure/B2598253.png)
![Tert-butyl 4-{[cyclopropyl(ethyl)carbamoyl]amino}piperidine-1-carboxylate](/img/structure/B2598258.png)

![3-[1-acetyl-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]-6-chloro-1-methyl-4-phenyl-1,2-dihydroquinolin-2-one](/img/structure/B2598263.png)
![2-Amino-2-(bicyclo[2.2.1]heptan-2-YL)acetic acid hydrochloride](/img/structure/B2598264.png)
![N-[2-(adamantan-1-yl)ethyl]-3,4-dichloro-2-methoxybenzene-1-sulfonamide](/img/structure/B2598266.png)

![4-[4-[6-(Trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]sulfonylbenzonitrile](/img/structure/B2598268.png)

![9-(2,5-dimethoxyphenyl)-3-(3-hydroxypropyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2598271.png)
![5-(4-Fluorophenyl)-2-methyl-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]pyrazole-3-carboxamide](/img/structure/B2598272.png)

